molecular formula C18H18N4O4S B11985129 2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol

2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol

Cat. No.: B11985129
M. Wt: 386.4 g/mol
InChI Key: CPGVBFDSFDYNRB-VXLYETTFSA-N
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Description

2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is a complex organic compound characterized by its unique structure, which includes a triazole ring, methoxy groups, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the dimethoxyphenyl and mercapto groups. The final step involves the formation of the imino linkage and the methoxyphenol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and purity. The scalability of the synthesis process is a key factor in its industrial application .

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while reduction of the imino group can produce amines .

Scientific Research Applications

2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets. The triazole ring and mercapto group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((E)-{[3-(3,4-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol apart is its combination of a triazole ring, mercapto group, and methoxyphenol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O4S/c1-24-13-8-7-11(9-15(13)26-3)17-20-21-18(27)22(17)19-10-12-5-4-6-14(25-2)16(12)23/h4-10,23H,1-3H3,(H,21,27)/b19-10+

InChI Key

CPGVBFDSFDYNRB-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)O)OC

Origin of Product

United States

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